2-(Trifluoromethyl)-DL-tyrosine methyl ester
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Overview
Description
2-(Trifluoromethyl)-DL-tyrosine methyl ester is a synthetic compound that belongs to the class of trifluoromethylated amino acid derivatives. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, which make it a valuable moiety in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a precursor molecule under basic conditions . The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)-DL-tyrosine methyl ester may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-DL-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-DL-tyrosine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, thereby affecting their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule . The exact pathways involved can vary, but they often include interactions with hydrophobic pockets and hydrogen bonding sites within the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
2-(Trifluoromethyl)-DL-tyrosine methyl ester is unique due to its combination of the trifluoromethyl group with the tyrosine structure. This combination imparts distinct chemical properties, such as increased electronegativity and hydrophobicity, which are not present in other similar compounds. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced stability and bioavailability .
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO3/c1-18-10(17)9(15)4-6-2-3-7(16)5-8(6)11(12,13)14/h2-3,5,9,16H,4,15H2,1H3 |
InChI Key |
HDACRITYBVVSQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)O)C(F)(F)F)N |
Origin of Product |
United States |
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